molecular formula C5H12ClO3P B146581 Diethyl (chloromethyl)phosphonate CAS No. 3167-63-3

Diethyl (chloromethyl)phosphonate

Cat. No.: B146581
CAS No.: 3167-63-3
M. Wt: 186.57 g/mol
InChI Key: MZBIWKMCTWJLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C5H12ClO3P. It is a clear, colorless to light yellow liquid that is primarily used as a reactant in various organic synthesis reactions . This compound is known for its versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Diethyl (chloromethyl)phosphonate is a reactant involved in various chemical reactions . .

Mode of Action

The mode of action of this compound primarily involves its role as a reactant in chemical reactions. It is involved in subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclopentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in chemical reactions. It is involved in the formation of C-C bonds , which can lead to the synthesis of various organic compounds.

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions . .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its boiling point is 109-110 °C at 10 mmHg, and it has a density of 1.2 g/mL at 25 °C . These properties can affect the compound’s stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

Diethyl (chloromethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as subsequent alkylation after nucleophilic substitution and one-pot alkylation-boration of α-haloalkylphosphonates . The compound interacts with various enzymes and proteins, including those involved in phosphorylation reactions leading to P-containing cyclopropanes . These interactions are crucial for the compound’s role in biochemical synthesis and its utility in creating complex organic molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to participate in phosphorylation reactions, which are essential for regulating cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s reactivity allows it to participate in phosphorylation reactions, which can alter gene expression and cellular function . By binding to specific enzymes and proteins, this compound can modulate their activity, leading to various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can lead to degradation over time . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects at high doses can include enzyme inhibition, disruption of cellular metabolism, and potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphorylation reactions. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in biochemical reactions and its impact on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can interact with target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity and function, as it allows it to participate in localized biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (chloromethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+CH2O+HCl(C2H5O)2P(O)CH2Cl+H2O\text{(C2H5O)2P(O)H} + \text{CH2O} + \text{HCl} \rightarrow \text{(C2H5O)2P(O)CH2Cl} + \text{H2O} (C2H5O)2P(O)H+CH2O+HCl→(C2H5O)2P(O)CH2Cl+H2O

The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Comparison with Similar Compounds

  • Diethyl (hydroxymethyl)phosphonate
  • Diethyl (bromomethyl)phosphonate
  • Diethyl (iodomethyl)phosphonate

Comparison: Diethyl (chloromethyl)phosphonate is unique due to its reactivity and versatility in chemical reactions. Compared to its bromomethyl and iodomethyl counterparts, the chloromethyl derivative is more readily available and cost-effective . The hydroxymethyl derivative, on the other hand, is less reactive but can be used in specific applications where milder reaction conditions are required .

Properties

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIWKMCTWJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062883
Record name Phosphonic acid, (chloromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-63-3
Record name Diethyl P-(chloromethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3167-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (chloromethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, (chloromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (chloromethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl (chloromethyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl (chloromethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl (chloromethyl)phosphonate
Reactant of Route 3
Diethyl (chloromethyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl (chloromethyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (chloromethyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (chloromethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.